An In-depth Technical Guide to Halogenated Phenols: Focus on 4-Bromo-2,6-dichloro-3-methylphenol and Related Analogues
An In-depth Technical Guide to Halogenated Phenols: Focus on 4-Bromo-2,6-dichloro-3-methylphenol and Related Analogues
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of halogenated phenols, with a specific focus on the structural class represented by 4-bromo-2,6-dichloro-3-methylphenol. For the purposes of this guide, we will explore closely related and more extensively characterized analogues to provide a robust understanding of this compound class for researchers, scientists, and drug development professionals.
Key Analogues Discussed:
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4-Bromo-2-chloro-3-methylphenol: CAS Number 1799612-08-0[1][2]
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4-Bromo-2,6-dichlorophenol: CAS Number 3217-15-0[3]
Physicochemical Properties and Identification
Halogenated phenols are a class of organic compounds that have found extensive applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[8] The precise arrangement of halogen and methyl substituents on the phenol ring dictates the molecule's reactivity, polarity, and biological activity.
Below is a summary of the key physicochemical properties of the relevant analogues:
| Property | 4-Bromo-2-chloro-3-methylphenol | 4-Bromo-2,6-dichlorophenol | 4-Bromo-2-chloro-6-methylphenol | 4-Bromo-3-methylphenol |
| CAS Number | 1799612-08-0[1][2] | 3217-15-0[3] | 7530-27-0[4] | 14472-14-1[6][7] |
| Molecular Formula | C7H6BrClO[2] | C6H3BrCl2O[3] | C7H6BrClO | C7H7BrO[6] |
| Molecular Weight | 221.48 g/mol [2] | 241.89 g/mol [3] | Not specified | 187.04 g/mol [6] |
| Appearance | Not specified | Solid | Not specified | White to off-white crystalline solid[6][7] |
| Melting Point | Not specified | Not specified | Not specified | 55-61 °C[6][7] |
Chemical Structures:
Below are the 2D chemical structures of the key analogues, generated using Graphviz.
Caption: 2D representations of key halogenated phenol analogues.
Synthesis and Mechanistic Insights
The synthesis of halogenated phenols typically involves electrophilic aromatic substitution on a phenol or cresol precursor. The regioselectivity of these reactions is governed by the directing effects of the hydroxyl and methyl groups, as well as the reaction conditions.
A common synthetic approach for a compound like 6-bromo-2-chloro-3-methylphenol involves a two-step process:
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Chlorination of m-cresol: The synthesis can be initiated with the regioselective chlorination of 3-methylphenol (m-cresol) to produce 2-chloro-3-methylphenol.[8]
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Bromination: This is followed by a directed bromination to introduce the bromine atom at the desired position.[8]
The hydroxyl group of the phenol is a strong ortho-, para-directing group in electrophilic aromatic substitution.[9] This can lead to the formation of isomeric products. For example, in the bromination of 2-chloro-3-methylphenol, both the 6-bromo (ortho) and 4-bromo (para) isomers can be formed.[9] The ratio of these isomers can be influenced by factors such as the choice of solvent and the reaction temperature.[9]
Experimental Protocol: Synthesis of 4-Bromo-2-chloro-6-methylphenol
A representative synthesis for a related analogue, 4-bromo-2-chloro-6-methylphenol, is as follows:
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Starting Material: 2-Chloro-6-methylphenol (5 g, 35 mmol) is used as the starting material.[4]
-
Dissolution: The starting material is dissolved in acetic acid (70 mL).[4]
-
Brominating Agent: N-bromosuccinimide (NBS, 6.2 g, 35 mmol) is added to the solution.[4]
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours.[4]
-
Workup:
-
Isolation: The solvent is removed by reduced pressure distillation to yield the target product, 4-bromo-2-chloro-6-methylphenol.[4]
Synthesis Workflow Diagram:
Caption: A generalized workflow for the synthesis of halogenated phenols.
Applications and Research Interest
Halogenated phenols are valuable intermediates in the production of a wide range of chemical products.
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Pharmaceuticals: These compounds serve as key intermediates in the synthesis of various pharmaceutical compounds, particularly those involving aromatic substitution reactions.[10] For instance, 4-bromo-3-methylphenol is an intermediate in the production of anti-inflammatory and analgesic drugs.[6]
-
Agrochemicals: They are used in the production of herbicides, fungicides, and other agrochemical products.[10] 4-Bromo-2-chlorophenols, in particular, are valuable intermediates for producing insecticidal and acaricidal active substances.[10]
-
Dyes and Pigments: 4-Bromo-3-methylphenol is employed in the production of dyes and pigments, contributing to vibrant colors in textiles and plastics.[6]
-
Antiseptics and Preservatives: Due to their antimicrobial properties, compounds like 4-bromo-3-methylphenol are used in antiseptic formulations and as preservatives in personal care and household products.[6]
-
Research: In a research context, these compounds are used to study enzyme inhibition and metabolic pathways, making them useful tools for biochemists exploring new therapeutic targets.[6]
Safety and Handling
As with all halogenated aromatic compounds, appropriate safety precautions must be taken when handling these materials.
-
Hazards: These compounds are generally classified as causing skin irritation and serious eye irritation.[5][11][12] They may also cause respiratory irritation.[5][11][12] Some analogues are harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including safety glasses or a face shield, and protective gloves when handling these chemicals.[13]
-
Handling: Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[13]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[5]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][13]
-
In case of skin contact: Wash off with soap and plenty of water.[13]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[13]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]
-
In all cases of exposure, it is advisable to consult a physician.[13]
Conclusion
While direct information on 4-bromo-2,6-dichloro-3-methylphenol is sparse, a detailed examination of its close structural analogues provides a strong foundation for understanding its likely chemical nature and potential utility. The synthetic pathways, physicochemical properties, and applications of related halogenated phenols suggest that this compound class holds significant interest for researchers in medicinal chemistry, materials science, and agrochemical development. Further research into the specific properties and synthesis of 4-bromo-2,6-dichloro-3-methylphenol would be a valuable contribution to the field.
References
- Safety data sheet for 4-Bromo-3-methylphenol. (2023, April 4).
- 4-BROMO-2-CHLORO-6-METHYLPHENOL | 7530-27-0. (2025, July 24). ChemicalBook.
- 4-Bromo-2,6-dichlorophenol | C6H3BrCl2O | CID 18587. PubChem.
- 4-Bromo-3-methylphenol. Chem-Impex.
- 1799612-08-0|4-Bromo-2-chloro-3-methylphenol|BLD Pharm.
- SAFETY DATA SHEET - 4-Bromo-2-chloro-6-methylphenol. (2025, December 20). Fisher Scientific.
- 4-Bromo Phenol || A Comprehensive Overview. (2024, August 29). Ketone Pharma.
- SAFETY DATA SHEET - 2,4,6-Tribromo-m-cresol. (2025, September 23). ThermoFisher.
- Safety Data Sheet - 4-Bromo-3-fluoro-2-methylphenol. (2025, August 8). Aaronchem.
- SAFETY DATA SHEET - 4-Bromo-3-methylphenol. (2025, September 15). Thermo Fisher Scientific.
- 4-BROMO-2-((2,4-DICHLORO-PHENYLIMINO)-METHYL)-PHENOL AldrichCPR. Sigma-Aldrich.
- 4-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 118157062. PubChem.
- Synthesis and discovery of 6-Bromo-2-chloro-3-methylphenol. Benchchem.
- Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-methylphenol. Benchchem.
- 4-Bromo-2,6-dichlorophenol | 3217-15-0. Sigma-Aldrich.
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